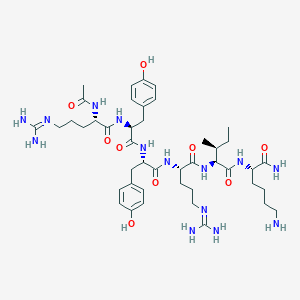

Ac-RYYRIK-NH2

Descripción general

Descripción

Ac-RYYRIK-NH2 is a synthetic peptide that has been developed for use in scientific research. This peptide is a modified version of the naturally occurring peptide, RYYRIK-NH2, which is found in the brain of mammals. This compound has been used in a variety of scientific research applications, including in vitro and in vivo experiments.

Aplicaciones Científicas De Investigación

Antagonista del receptor de nociceptina ORL1

“Ac-RYYRIK-NH2” se ha identificado como una posible sonda antagonista para el receptor de nociceptina ORL1 . Este receptor es un ligando endógeno del péptido de 17 meros, nociceptina. Los antagonistas del receptor ORL1 tienen un uso clínico potencial como analgésicos y fármacos antineuropáticos .

Ensayos de unión al receptor

“this compound” se ha utilizado en ensayos de unión al receptor. Muestra más del 90% de unión específica con una constante de disociación de 1,21 ± 0,03 nM . Se ha encontrado que comparte el sitio de unión al receptor con la nociceptina, pero cada uno también tiene un sitio de unión específico separado .

Propiedades agonistas in vivo

A pesar de sus propiedades antagonistas in vitro, “this compound” muestra potentes propiedades agonistas in vivo, inhibiendo la actividad locomotora en ratones .

Requisitos estructurales para la unión a ORL1

“this compound” se ha utilizado en estudios sistemáticos de estructura-actividad para aclarar los requisitos estructurales para la unión al receptor de nociceptina ORL1 .

Uso potencial en el diseño de fármacos

La información sobre las características de unión al receptor de “this compound” es muy importante para el diseño racional de fármacos, especialmente para el desarrollo de analgésicos y fármacos antineuropáticos .

Mecanismo De Acción

Target of Action

Ac-RYYRIK-NH2 is a potent and partial agonist on ORL1 (opioid receptor-like 1) transfected in CHO cells . It behaves as an endogenous ligand of ORL1 . The ORL1 receptor is a G protein-coupled receptor involved in the regulation of pain and mood .

Mode of Action

This compound acts as a specific antagonist for the activation of G protein . It competitively antagonizes the stimulation of [35S]-GTPgS binding to G proteins by nociceptin/orphanin FQ (noc/OFQ) in membranes and sections of rat brain . This suggests that this compound can inhibit the biological activities of nociceptin, a hyperalgesic neuropeptide .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the interaction with the ORL1 receptor and the subsequent inhibition of G protein activation . This interaction disrupts the nociceptin-stimulated GTP binding in rat brain . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of nociceptin-stimulated GTP binding in rat brain . This results in the antagonism of the chronotropic effect of nociceptin on rat cardiomyocytes . This compound displays potent agonist properties in vivo, inhibiting locomotor activity in mice .

Análisis Bioquímico

Biochemical Properties

Ac-RYYRIK-NH2 plays a significant role in biochemical reactions by interacting with the NOP receptor. This interaction is crucial for modulating the effects of nociceptin, a neuropeptide involved in pain perception and other physiological processes. This compound antagonizes nociceptin-stimulated GTP binding in rat brain preparations and the chronotropic effect of nociceptin on rat cardiomyocytes . Additionally, it displays potent agonist properties in vivo, inhibiting locomotor activity in mice . The peptide’s high affinity for the NOP receptor (K_i = 1.5 nM) underscores its potential as a therapeutic agent .

Cellular Effects

This compound influences various cellular processes by modulating the activity of the NOP receptor. In neuronal cells, it can inhibit nociceptin-induced signaling pathways, thereby reducing pain perception . In cardiomyocytes, this compound antagonizes the chronotropic effects of nociceptin, which can impact heart rate and cardiac function . The compound’s ability to inhibit locomotor activity in mice suggests its potential effects on motor neurons and related pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the NOP receptor, a G protein-coupled receptor. This binding inhibits the activation of G proteins and the subsequent signaling cascade initiated by nociceptin . The N-terminal acetyl group and the C-terminal amide group of this compound are crucial for its binding affinity and specificity . The peptide’s interaction with the NOP receptor differs from that of nociceptin, suggesting a unique mode of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable when desiccated and stored at -20°C In vivo studies have shown that the compound can inhibit locomotor activity in mice, indicating sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively antagonizes nociceptin-induced responses without significant adverse effects . Higher doses may lead to toxic effects or diminished efficacy due to receptor desensitization. Detailed studies on dosage thresholds and toxicology are essential for determining the therapeutic window of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to nociceptin signaling. The compound interacts with enzymes and cofactors that modulate the activity of the NOP receptor. These interactions can influence metabolic flux and the levels of metabolites associated with nociceptin signaling

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound at target sites, such as neuronal and cardiac tissues . The transport mechanisms and distribution patterns of this compound are critical for its therapeutic efficacy and safety.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biological effects. The peptide’s targeting signals and post-translational modifications direct it to compartments such as the plasma membrane, where the NOP receptor is located . The subcellular localization of this compound is essential for its interaction with the NOP receptor and the modulation of nociceptin signaling.

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBBVZGQADABSU-RERZDIOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70N14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

939.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

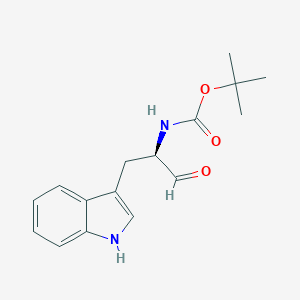

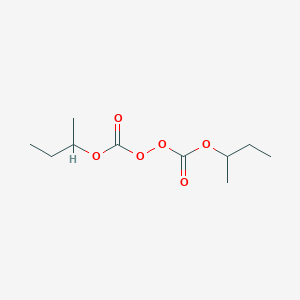

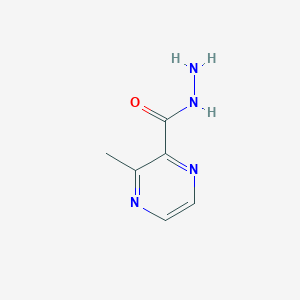

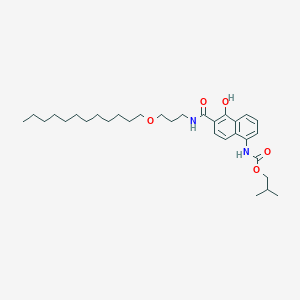

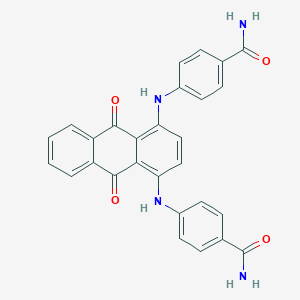

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)

![2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol](/img/structure/B13068.png)

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)